
Nuromax
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Doxacurium chloride is synthesized through a series of chemical reactions involving the esterification of succinic acid with specific isoquinolinium derivatives. The process involves the following steps:
Esterification: Succinic acid is esterified with 3,4,5-trimethoxybenzyl alcohol to form the corresponding ester.
Industrial Production Methods: Industrial production of doxacurium chloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Controlled Reaction Conditions: Maintaining specific temperature, pH, and reaction time to achieve optimal esterification and quaternization.
Types of Reactions:
Oxidation: Doxacurium chloride can undergo oxidation reactions, although these are not commonly utilized in its clinical applications.
Reduction: Reduction reactions are not typically associated with doxacurium chloride.
Substitution: The compound can undergo substitution reactions, particularly involving the quaternary ammonium groups.
Common Reagents and Conditions:
Oxidizing Agents: Not commonly used with doxacurium chloride.
Reducing Agents: Not typically applicable.
Substitution Reagents: Quaternary ammonium compounds and isoquinolinium derivatives are used in the synthesis process.
Major Products Formed: The primary product formed from the synthesis of doxacurium chloride is the final compound itself, with minimal by-products due to the controlled reaction conditions .
Applications De Recherche Scientifique
Pharmacodynamics and Pharmacokinetics
Nuromax exhibits a potency that is approximately 2.5 to 3 times greater than pancuronium and 10 to 12 times that of metocurine. The effective dose required to achieve 95% neuromuscular block (ED95) is around 0.025 mg/kg for adults under balanced anesthesia, with a clinical duration of action comparable to other agents in its class .
Key Pharmacokinetic Parameters:
- Onset Time: Average onset time is approximately 7.7 minutes in young adults and longer in elderly patients (11.2 minutes) at a dose of 0.025 mg/kg.
- Duration of Action: The duration varies significantly among individuals, with spontaneous recovery times from 25% to 75% twitch response averaging around 54 minutes .
- Half-Life: In patients with end-stage kidney disease, the half-life is prolonged, indicating increased sensitivity to the drug .
Clinical Applications
This compound is primarily indicated for:
- Surgical Procedures: It is used as an adjunct to general anesthesia to provide skeletal muscle relaxation during surgery.
- Mechanical Ventilation: In intensive care settings, this compound may be administered to facilitate mechanical ventilation in critically ill patients .
Case Study 1: Use in Elderly Patients
A study involving elderly patients demonstrated that they exhibited increased sensitivity to the neuromuscular blocking effects of this compound. The time to maximum block was significantly longer compared to younger adults, and the variability in duration of action was more pronounced .
Patient Group | Mean Time to Maximum Block | Duration of Block (minutes) | Sensitivity Level |
---|---|---|---|
Young Adults | 7.7 | Variable | Baseline |
Elderly Patients | 11.2 | Longer | Increased |
Case Study 2: Patients with End-Stage Kidney Disease
In a cohort study involving patients with end-stage kidney disease undergoing kidney transplantation, the pharmacokinetic profile showed a longer half-life and increased sensitivity to this compound compared to healthy controls. This necessitated careful monitoring during administration .
Condition | Plasma Clearance (mL/min) | Half-Life (minutes) | Recovery Time (minutes) |
---|---|---|---|
Healthy Controls | 2.54 ± 0.24 | 75.9 ± 4.4 | 54 |
End-Stage Kidney Disease | 1.75 ± 0.16 | 120 ± 10 | Prolonged |
Adverse Effects and Considerations
While this compound is generally well-tolerated, it may be associated with prolonged neuromuscular block, particularly in critically ill patients or those with hepatic or renal impairment. Continuous monitoring of neuromuscular transmission is recommended during its use .
Common Adverse Effects:
- Prolonged recovery times
- Increased sensitivity in elderly and compromised patients
- Variability in individual responses
Mécanisme D'action
Doxacurium chloride exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in a block of neuromuscular transmission, leading to muscle relaxation. The action is antagonized by acetylcholinesterase inhibitors, such as neostigmine .
Comparaison Avec Des Composés Similaires
Pancuronium: Another nondepolarizing neuromuscular blocking agent, but less potent than doxacurium chloride.
Metocurine: Similar in function but less potent compared to doxacurium chloride.
Atracurium: A nondepolarizing agent with a shorter duration of action compared to doxacurium chloride.
Mivacurium: A related compound with a shorter duration of action and different pharmacokinetic profile .
Uniqueness of Doxacurium Chloride: Doxacurium chloride is unique due to its long duration of action and high potency compared to other neuromuscular blocking agents. It provides prolonged muscle relaxation, making it suitable for lengthy surgical procedures .
Propriétés
Formule moléculaire |
C56H78Cl2N2O16 |
---|---|
Poids moléculaire |
1106.1 g/mol |
Nom IUPAC |
1-O-[3-[(1S)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 4-O-[3-[(1R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride |
InChI |
InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2/t39-,40+,57?,58?;; |
Clé InChI |
APADFLLAXHIMFU-QBTMMFGGSA-L |
SMILES isomérique |
C[N+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Synonymes |
2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.